N2-methylpyridine-2,4-diamine

Übersicht

Beschreibung

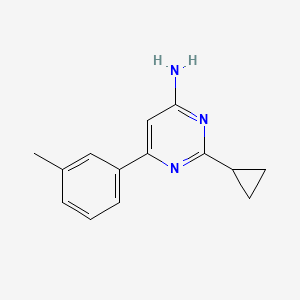

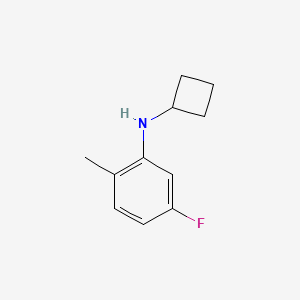

N2-methylpyridine-2,4-diamine, also known as MPD, is a heterocyclic organic compound. It has a molecular weight of 123.16 and its IUPAC name is N2-methyl-2,4-pyridinediamine . The compound is used in several pharmaceutical and industrial applications due to its unique chemical and biological properties.

Molecular Structure Analysis

The InChI code for N2-methylpyridine-2,4-diamine is1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) . This indicates that the compound has a pyridine ring with two amine groups at positions 2 and 4, and a methyl group attached to the nitrogen at position 2 . Physical And Chemical Properties Analysis

N2-methylpyridine-2,4-diamine has a molecular weight of 123.16 . The hydrochloride form of the compound is a light-yellow to brown powder or crystals . It is soluble in water and has a strong odor.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: CDK Inhibitors

N2-methylpyridine-2,4-diamine: has been studied for its potential as a building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for cell cycle regulation and gene transcription. Inhibitors targeting CDKs have been explored for their therapeutic potential, particularly in cancer treatment. For instance, derivatives of this compound have shown potent inhibitory activities against CDK2/cyclin A and CDK9/cyclin T1 systems, which are essential for cell cycle progression and transcriptional regulation .

Antiproliferative Agents

Continuing from its role in CDK inhibition, N2-methylpyridine-2,4-diamine derivatives have demonstrated significant antiproliferative effects against various tumor cell lines . This includes activity against triple-negative breast cancer (TNBC) cell lines, indicating a promising avenue for developing new cancer therapies .

Material Science: Organic Synthesis

In material science, N2-methylpyridine-2,4-diamine serves as a precursor in organic synthesis processes. Its molecular structure allows for various substitutions that can lead to the formation of novel compounds with potential applications in creating new materials or enhancing the properties of existing ones .

Chemical Synthesis: Intermediate Compound

This compound is used as an intermediate in the chemical synthesis of more complex molecules. Its reactivity due to the presence of amino groups makes it a valuable component in constructing diverse chemical entities .

Biological Studies: Enzyme Interaction

N2-methylpyridine-2,4-diamine: can be utilized in biological studies to investigate enzyme interactions. Its structure can mimic certain substrates or inhibitors, providing insights into enzyme mechanisms and potential drug targets .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of N2-methylpyridine-2,4-diamine could be used as standards or reagents in chromatographic techniques to help identify and quantify substances within a sample .

Biochemistry: Protein Modification

The compound’s reactive amino groups can be employed in biochemistry for protein modification. This can be particularly useful in studying protein function and interactions, as well as in developing biochemical assays .

Nanotechnology: Nanomaterials Fabrication

Finally, in the field of nanotechnology, N2-methylpyridine-2,4-diamine might be explored for the fabrication of nanomaterials. Its chemical properties could facilitate the development of nanostructures with specific characteristics for use in various high-tech applications .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Wirkmechanismus

Target of Action

N2-methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .

Mode of Action

N2-methylpyridine-2,4-diamine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase .

Biochemical Pathways

The inhibition of CDKs by N2-methylpyridine-2,4-diamine affects multiple biochemical pathways. The most significant of these is the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

The compound’s molecular weight of 12316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of N2-methylpyridine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of the affected cells, particularly if they are rapidly dividing, such as cancer cells .

Eigenschaften

IUPAC Name |

2-N-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDLZUIAPBQUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696378 | |

| Record name | N~2~-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-methylpyridine-2,4-diamine | |

CAS RN |

920520-39-4 | |

| Record name | N~2~-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464689.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)

![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

amine](/img/structure/B1464697.png)